5-Methyl-2-nitroanisole

Descripción general

Descripción

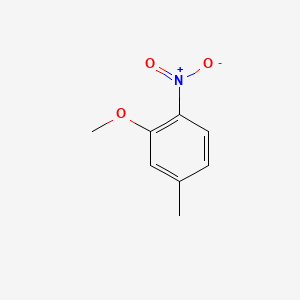

5-Methyl-2-nitroanisole, also known as 2-Methoxy-4-methyl-1-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound characterized by a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This compound is commonly used in chemical synthesis and research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methyl-2-nitroanisole can be synthesized through various methods. One common route involves the nitration of 5-methyl-2-methoxytoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyl-2-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Reduction: 5-Methyl-2-aminoanisole.

Substitution: Various substituted anisoles depending on the nucleophile used

Aplicaciones Científicas De Investigación

5-Methyl-2-nitroanisole is a chemical compound utilized across multiple scientific and industrial fields. Its applications span chemistry, biology, and various industrial processes.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology It is used in biochemical studies to understand how nitroaromatic compounds interact with biological systems.

- Industry This compound is employed in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This compound can be harmful if swallowed and causes serious eye irritation. The Globally Harmonized System (GHS) classifications include:

- Acute Toxicity Category 4 for oral exposure

- Eye Irritation Category 2A, indicating it causes serious eye irritation

Precautionary measures include:

- Prevention Wash hands thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves and eye protection .

- Response If swallowed, seek immediate medical help. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. If eye irritation persists, get medical advice .

- Storage Store according to the SDS .

- Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations .

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-nitroanisole primarily involves its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects. The methoxy group also plays a role in modulating the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

- 2-Methyl-5-nitroanisole

- 4-Methyl-3-nitroanisole

- 2-Methoxy-4-nitrotoluene

Comparison: 5-Methyl-2-nitroanisole is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and research applications due to its stability and reactivity profile .

Actividad Biológica

5-Methyl-2-nitroanisole (C₈H₉NO₃) is a nitroaromatic compound that has garnered attention for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound features a methoxy group and a nitro group, which significantly influence its chemical reactivity and biological interactions. The nitro group can undergo reduction to form reactive intermediates that may interact with various biological molecules, including proteins and enzymes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its nitro group, which can be reduced to form reactive species that may participate in redox reactions. These reactive intermediates can modify cellular macromolecules, leading to various biological effects:

- Enzyme Interaction : The compound has been shown to interact with several enzymes, influencing their activity. This interaction is crucial for understanding its role in biochemical pathways.

- Mutagenicity : Nitroaromatic compounds like this compound are often evaluated for their mutagenic potential. Studies indicate that similar compounds can induce mutations in bacterial systems, suggesting a need for further investigation into the mutagenic properties of this compound .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile and potential health risks associated with exposure to this compound. Relevant findings include:

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of nitroanisoles, including:

Data Tables

The following table summarizes key findings related to the biological activity and toxicological effects of nitroaromatic compounds, including this compound.

| Compound | Biological Activity | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| This compound | Potential mutagenicity | Reduction to reactive intermediates | Limited data; related compounds show carcinogenicity |

| 2-Nitroanisole | Induces mutations in bacteria | DNA interaction | Hepatocellular adenomas in mice |

| 4-Nitroanisole | Skin sensitization | Enzyme interaction | Moderate sensitizer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-2-nitroanisole, and how do their yields and purity compare?

- Methodology : Traditional synthesis involves nitration of 3-methylanisole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Alternative routes include regioselective nitration via metal-catalyzed methods (e.g., FeCl₃) to improve para/ortho selectivity. Yield optimization requires monitoring reaction time and stoichiometry, with purification via column chromatography (silica gel, hexane/ethyl acetate) .

- Data Comparison : Conventional nitration yields 60–70% with 85–90% purity, while catalytic methods achieve ~80% yield but require post-synthesis neutralization to remove metal residues .

Q. How are key physicochemical properties (e.g., melting point, solubility) experimentally determined for this compound?

- Techniques :

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary method (NIST-standardized protocols). Reported Tfus = 78–80°C .

- Solubility : Gravimetric analysis in solvents (e.g., ethanol, DMSO) at 25°C. Data shows high solubility in DMSO (>50 mg/mL) but limited solubility in water (<0.1 mg/mL) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- NMR : <sup>1</sup>H NMR (CDCl₃) shows characteristic methoxy singlet at δ 3.9 ppm and aromatic protons as a doublet (δ 6.9–7.2 ppm). <sup>13</sup>C NMR confirms nitro and methoxy carbons at δ 148–152 ppm .

- IR : Strong absorption bands at 1520 cm<sup>−1</sup> (NO₂ asymmetric stretch) and 1250 cm<sup>−1</sup> (C-O-C stretch) .

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 182.1) .

Advanced Research Questions

Q. How do solvent and substituent effects influence the regioselectivity of nitration in methylanisole derivatives?

- Mechanistic Insight : Polar solvents (e.g., acetic acid) stabilize nitronium ion (NO₂<sup>+</sup>), favoring electrophilic substitution at the ortho position. Steric hindrance from the methyl group directs nitro placement to C2 .

- Contradictions : Some studies report meta-nitration under high-temperature conditions, suggesting competing radical pathways. Kinetic vs. thermodynamic control must be evaluated via time-resolved HPLC .

Q. What discrepancies exist in reported thermodynamic data (e.g., enthalpy of fusion) for this compound, and how can they be resolved?

- Data Conflicts : NIST reports ΔfusH = 18.5 kJ/mol, while independent studies cite 16.2–17.8 kJ/mol .

- Resolution : Validate via adiabatic calorimetry and assess sample purity (GC-MS >98%). Impurities like residual solvents or isomers (e.g., 3-methyl-6-nitroanisole) may skew results .

Q. How can conflicting spectroscopic data for nitroanisole derivatives be reconciled in structural elucidation?

- Case Study : Discrepancies in <sup>1</sup>H NMR chemical shifts arise from solvent polarity or paramagnetic impurities. Use deuterated DMSO for polar analytes and compare with computed shifts (DFT/B3LYP/6-31G**) .

- Validation : Multi-nuclear NMR (e.g., <sup>15</sup>N) to confirm nitro group orientation .

Q. What analytical strategies identify and quantify byproducts in this compound synthesis?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to separate isomers (e.g., 3-methyl-4-nitroanisole) .

- Quantitation : External calibration curves using synthesized standards. Limit of detection (LOD) <0.1% for nitroso byproducts .

Q. Key Research Challenges

Propiedades

IUPAC Name |

2-methoxy-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOUVPWGTSKINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191844 | |

| Record name | 5-Methyl-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38512-82-2 | |

| Record name | 2-Methoxy-4-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38512-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038512822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38512-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ2GD17DGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.